molecular formula C12H9BrO5 B13703094 Methyl 6-Bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate

Methyl 6-Bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B13703094
M. Wt: 313.10 g/mol
InChI Key: WFGLKBDHBLNIIG-UHFFFAOYSA-N
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Description

Methyl 6-Bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate (CAS No. 885271-18-1) is a chromene-derived compound characterized by a benzopyran backbone substituted with bromo (Br) and methoxy (OCH₃) groups at positions 6 and 8, respectively, and a methyl ester at position 3 .

Properties

Molecular Formula

C12H9BrO5

Molecular Weight

313.10 g/mol

IUPAC Name

methyl 6-bromo-8-methoxy-2-oxochromene-3-carboxylate

InChI

InChI=1S/C12H9BrO5/c1-16-9-5-7(13)3-6-4-8(11(14)17-2)12(15)18-10(6)9/h3-5H,1-2H3

InChI Key

WFGLKBDHBLNIIG-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-Bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with salicylaldehyde derivatives and α,β-unsaturated carbonyl compounds.

    Cyclization: The key step involves the formation of the chromene core through a cyclization reaction. This can be achieved via a Diels-Alder reaction followed by oxidative aromatization.

    Methoxylation: The methoxy group is introduced using methanol in the presence of a suitable catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-Bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS) in the presence of light or radical initiators.

    Methoxylation: Methanol with acid or base catalysts.

    Esterification: Methanol with acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

Major Products Formed

Scientific Research Applications

Methyl 6-Bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 6-Bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Chromene derivatives often exhibit activity modulated by substituent type and position. Key analogs include:

Compound Name Substituents (Positions) Key Properties/Activities Reference
Target Compound Br (6), OCH₃ (8), COOCH₃ (3) No direct bioactivity data provided
6-Bromo-2-oxo-2H-chromene-3-carboxylic acid Br (6), COOH (3) M.P. 200°C; IR bands at 1771 cm⁻¹
6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid Cl (6), OH (7), COOH (3) Similarity score: 0.96 to target compound
1,2,3-Triazole-containing chromene derivatives Varying substituents (e.g., F, phenyl) IC₅₀: 0.28–74.28 μM (A549 cells)

Key Observations :

  • Bromine vs.
  • Ester vs. Carboxylic Acid : The methyl ester in the target compound likely improves lipophilicity and membrane permeability compared to carboxylic acid analogs (e.g., compound 3d in ), which may exhibit higher solubility in aqueous environments .
  • Methoxy Group : The 8-methoxy substituent could sterically hinder interactions with target proteins compared to smaller groups (e.g., fluorine in triazole-containing derivatives), as seen in reduced activity for phenyl-substituted analogs .

Q & A

Q. What are the common synthetic routes and optimization strategies for Methyl 6-Bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate?

Answer: The synthesis typically involves functionalizing the chromene core through bromination, methoxylation, and esterification. Key steps include:

  • Bromination : Electrophilic aromatic substitution at position 6 using brominating agents like N-bromosuccinimide (NBS) under controlled conditions .
  • Methoxylation : Introduction of the methoxy group at position 8 via nucleophilic substitution or protection/deprotection strategies .
  • Esterification : Carboxylation at position 3 using methanol in the presence of acid catalysts (e.g., H₂SO₄) .

Q. Optimization Strategies :

  • Reagent Selection : Potassium permanganate or chromium trioxide for oxidation steps; sodium borohydride for selective reductions .
  • Purity Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track reaction progress and isolate intermediates .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Answer: Spectroscopic Characterization :

  • NMR : ¹H and ¹³C NMR identify substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, ester carbonyl at δ 165–170 ppm).
  • HRMS : Confirms molecular formula (e.g., C₁₂H₉BrO₅, [M+H]+ = 313.97) .

Q. Crystallographic Analysis :

  • Single-Crystal X-ray Diffraction : Resolves bond angles (e.g., C–Br bond length ~1.89 Å) and packing motifs.
  • Software : SHELX programs refine structures, with hydrogen-bonding patterns analyzed using graph-set notation (e.g., R²₂(8) motifs) .

Advanced Research Questions

Q. How do substituent positions influence reactivity in nucleophilic substitution reactions?

Answer: The bromine at position 6 and methoxy at position 8 direct reactivity:

  • Bromine : Acts as a leaving group in SNAr reactions, enabling substitution with nucleophiles (e.g., amines, thiols) under basic conditions .
  • Methoxy : Electron-donating effects stabilize the chromene ring but may sterically hinder reactions at adjacent positions.

Case Study :
In Ethyl 6-Bromo-5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate, bromine substitution at position 6 facilitates coupling reactions, while the methoxy group at position 8 reduces electrophilicity at position 7 .

Q. What crystallographic challenges arise in determining its structure, and how are intermolecular interactions resolved?

Answer: Challenges :

  • Disorder in Solvent Molecules : Co-crystallized solvents (e.g., dimethylformamide) may require constrained refinement .
  • Hydrogen Bonding : O–H⋯O and C–H⋯π interactions complicate density maps.

Q. Resolution Strategies :

  • High-Resolution Data : Collect data at low temperature (e.g., 100 K) to reduce thermal motion .
  • Software Tools : SHELXL refines hydrogen-bonding networks, while Mercury visualizes packing diagrams (e.g., layered structures stabilized by R²₂(8) motifs) .

Q. How does the compound’s electronic structure correlate with its biological activity?

Answer: The electron-withdrawing bromine and ester groups enhance electrophilicity, making it a candidate for:

  • Antimicrobial Activity : Methoxy and bromine substituents disrupt bacterial membrane proteins .
  • Anticancer Potential : Chromene derivatives intercalate DNA or inhibit topoisomerases .

Q. SAR Studies :

  • Methoxy Position : Moving methoxy from position 8 to 7 reduces activity by 40% in MCF-7 cell lines .
  • Bromine Replacement : Substituting bromine with chlorine decreases potency, highlighting halogen size effects .

Q. How are contradictions in synthetic yield data addressed across studies?

Answer: Discrepancies arise from:

  • Reagent Purity : Impurities in brominating agents (e.g., NBS) reduce yields.
  • Reaction Scale : Microscale syntheses (<1 mmol) often report higher yields than industrial-scale processes .

Q. Mitigation :

  • Standardized Protocols : Use anhydrous solvents and inert atmospheres for reproducibility.
  • Yield Optimization : Design of Experiments (DoE) models balance temperature, stoichiometry, and catalyst loading .

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